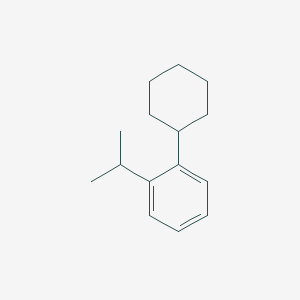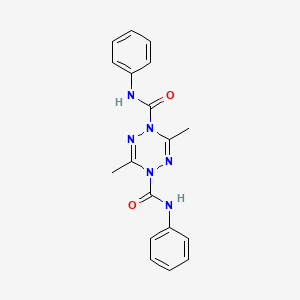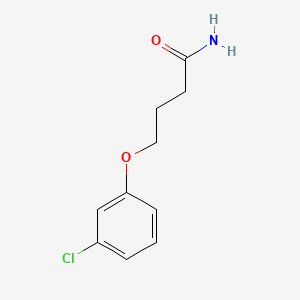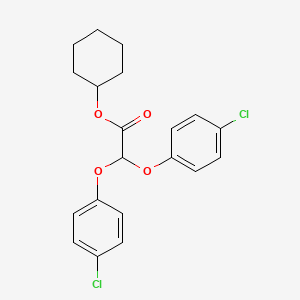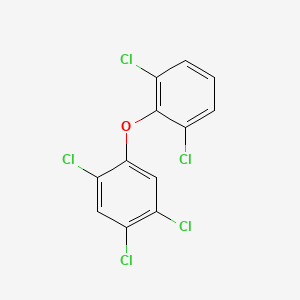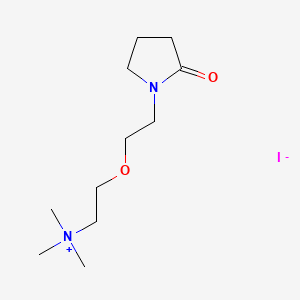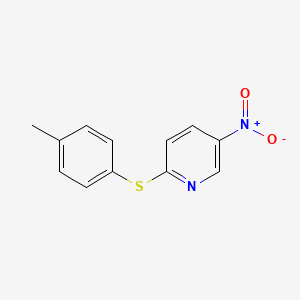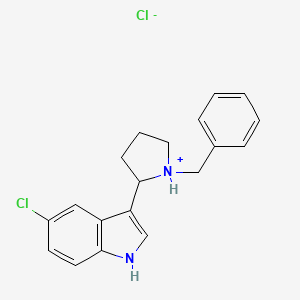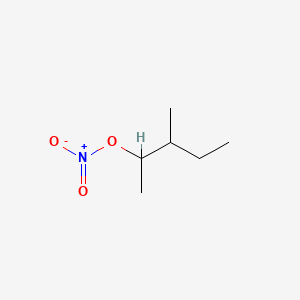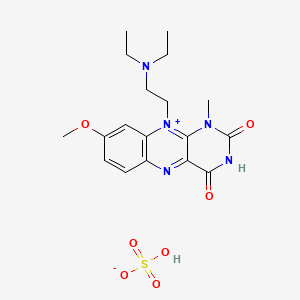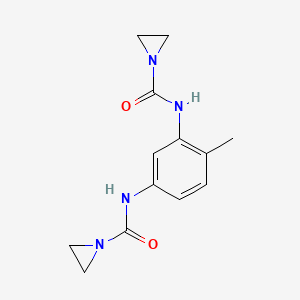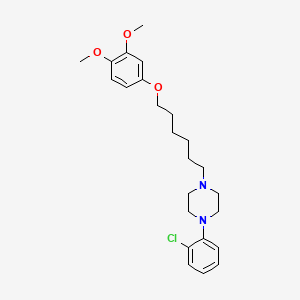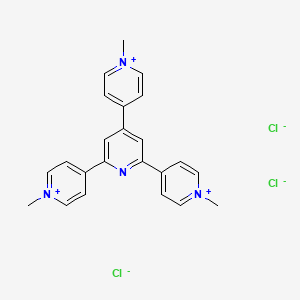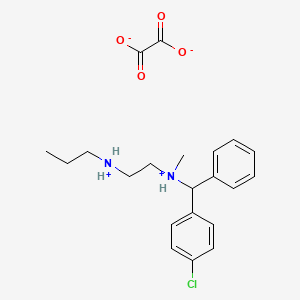![molecular formula C12H21N3O6S B13746342 [amino(azaniumylidene)methyl]-[(3,4-diethoxyphenyl)methyl]azanium;sulfate CAS No. 21533-04-0](/img/structure/B13746342.png)
[amino(azaniumylidene)methyl]-[(3,4-diethoxyphenyl)methyl]azanium;sulfate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[amino(azaniumylidene)methyl]-[(3,4-diethoxyphenyl)methyl]azanium;sulfate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes both azaniumylidene and diethoxyphenyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [amino(azaniumylidene)methyl]-[(3,4-diethoxyphenyl)methyl]azanium;sulfate typically involves multi-step organic reactions. The initial step often includes the preparation of the azaniumylidene intermediate, followed by the introduction of the diethoxyphenyl group under controlled conditions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the stability of intermediates.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The use of automated reactors and advanced purification methods, such as chromatography and crystallization, ensures high yield and purity of the final product.
化学反应分析
Types of Reactions
[amino(azaniumylidene)methyl]-[(3,4-diethoxyphenyl)methyl]azanium;sulfate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups are replaced by others using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.
科学研究应用
Chemistry
In chemistry, [amino(azaniumylidene)methyl]-[(3,4-diethoxyphenyl)methyl]azanium;sulfate is used as a precursor for synthesizing other complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential interactions with biomolecules, including proteins and nucleic acids. Its ability to form stable complexes with these biomolecules makes it a valuable tool for studying cellular processes.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its unique structure may allow it to interact with specific molecular targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the development of new materials, including polymers and coatings. Its stability and reactivity make it suitable for various industrial applications.
作用机制
The mechanism of action of [amino(azaniumylidene)methyl]-[(3,4-diethoxyphenyl)methyl]azanium;sulfate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
相似化合物的比较
Similar Compounds
Diethyl malonate: Known for its use in organic synthesis and as a precursor for various compounds.
Methylammonium lead halide: Used in solar cells and other electronic applications.
Uniqueness
What sets [amino(azaniumylidene)methyl]-[(3,4-diethoxyphenyl)methyl]azanium;sulfate apart from similar compounds is its unique combination of functional groups, which provides distinct reactivity and stability. This uniqueness makes it a valuable compound for research and industrial applications.
属性
CAS 编号 |
21533-04-0 |
|---|---|
分子式 |
C12H21N3O6S |
分子量 |
335.38 g/mol |
IUPAC 名称 |
[amino(azaniumylidene)methyl]-[(3,4-diethoxyphenyl)methyl]azanium;sulfate |
InChI |
InChI=1S/C12H19N3O2.H2O4S/c1-3-16-10-6-5-9(8-15-12(13)14)7-11(10)17-4-2;1-5(2,3)4/h5-7H,3-4,8H2,1-2H3,(H4,13,14,15);(H2,1,2,3,4) |
InChI 键 |
SQNJMJUIQBQMOY-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=C(C=C(C=C1)C[NH2+]C(=[NH2+])N)OCC.[O-]S(=O)(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


